REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].CI.[OH-].[K+].O1CCOC[CH2:14]1>O>[CH3:1][C:2]1([CH3:14])[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
10.025 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5.097 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (1×100 mL, 3×75 mL)
|
Type
|
CUSTOM
|
Details
|
The combined ether extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
placed in a 120° C.
|
Type
|
CUSTOM
|
Details
|
(ca. 15 minutes)
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
neutralized by addition of saturated NaHCO3 solution (150 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with CH2Cl2 (4×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 83 mmol | |
AMOUNT: MASS | 10.474 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |